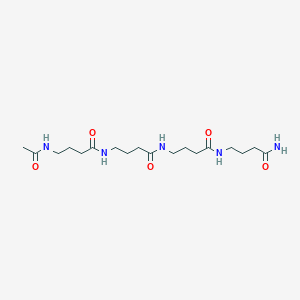
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide is a complex organic compound with significant interest in various scientific fields. Its unique structure, characterized by multiple oxo and aza groups, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide typically involves multi-step organic reactions. One common method includes the condensation of specific amines with diketones under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The aza groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amine
- 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-thiol
Uniqueness
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide stands out due to its specific combination of oxo and aza groups, which confer unique reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
Properties
CAS No. |
90139-72-3 |
|---|---|
Molecular Formula |
C18H33N5O5 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-[4-[4-(4-acetamidobutanoylamino)butanoylamino]butanoylamino]butanamide |
InChI |
InChI=1S/C18H33N5O5/c1-14(24)20-10-3-7-16(26)22-12-5-9-18(28)23-13-4-8-17(27)21-11-2-6-15(19)25/h2-13H2,1H3,(H2,19,25)(H,20,24)(H,21,27)(H,22,26)(H,23,28) |
InChI Key |
ARYGZOQKSNPJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC(=O)NCCCC(=O)NCCCC(=O)NCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)
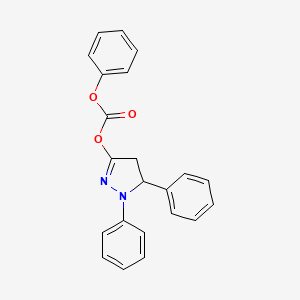
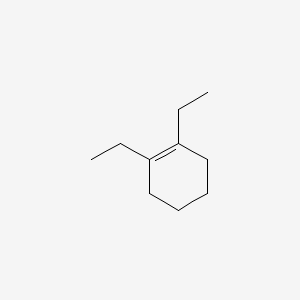
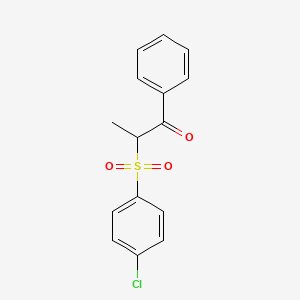
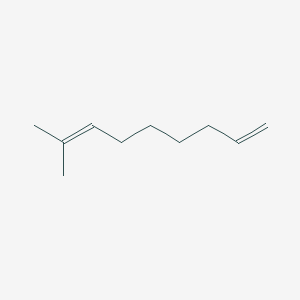
![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)
![1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14368926.png)
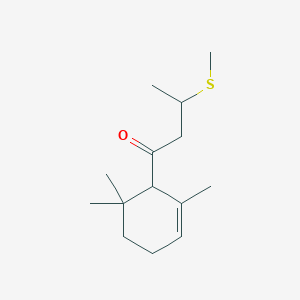


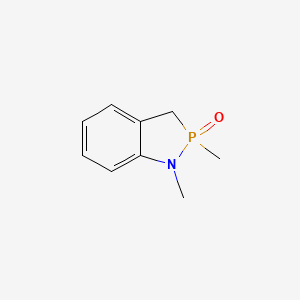
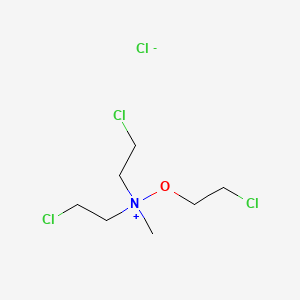
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)

